molecular formula C19H18N2 B14541756 1-(Diphenylmethyl)-2-phenylhydrazine CAS No. 61765-92-2

1-(Diphenylmethyl)-2-phenylhydrazine

Cat. No.: B14541756
CAS No.: 61765-92-2
M. Wt: 274.4 g/mol
InChI Key: KIFMVUICQIDHGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Diphenylmethyl)-2-phenylhydrazine is an organic compound that belongs to the class of hydrazines. It is characterized by the presence of a diphenylmethyl group attached to a phenylhydrazine moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Diphenylmethyl)-2-phenylhydrazine can be synthesized through several methods. One common approach involves the reaction of diphenylmethanol with phenylhydrazine in the presence of an acid catalyst. The reaction typically proceeds as follows:

    Reaction of Diphenylmethanol with Phenylhydrazine:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

1-(Diphenylmethyl)-2-phenylhydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azobenzenes or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into hydrazines or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

  • Oxidation

      Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in an aqueous or organic solvent under controlled temperatures.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: Conducted in an inert atmosphere, often in an organic solvent.

  • Substitution

      Reagents: Nucleophiles such as halides or alkoxides.

      Conditions: Varies depending on the nucleophile and desired product.

Major Products Formed

The major products formed from these reactions include azobenzenes, nitroso derivatives, hydrazines, and substituted phenylhydrazines.

Scientific Research Applications

1-(Diphenylmethyl)-2-phenylhydrazine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)-2-phenylhydrazine involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of reactive intermediates, which can interact with biological molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

    Diphenylmethane: Shares the diphenylmethyl group but lacks the hydrazine moiety.

    Phenylhydrazine: Contains the hydrazine moiety but lacks the diphenylmethyl group.

    1-(Diphenylmethyl)piperazine: Similar structure but with a piperazine ring instead of the phenylhydrazine moiety.

Properties

CAS No.

61765-92-2

Molecular Formula

C19H18N2

Molecular Weight

274.4 g/mol

IUPAC Name

1-benzhydryl-2-phenylhydrazine

InChI

InChI=1S/C19H18N2/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)21-20-18-14-8-3-9-15-18/h1-15,19-21H

InChI Key

KIFMVUICQIDHGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NNC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.